1-[4-(3-Chloropropoxy)phenyl]ethanone

Lipophilicity Physicochemical Properties Drug Intermediate Design

In multi-step sequences requiring a terminal halide that remains inert during early-stage alkylation but can be activated later, the chloro compound offers chemoselectivity unattainable with bromo analogs. Lower molecular weight (212.67 vs 257.12 g/mol) reduces shipping and waste burdens at scale. - Attenuated Sₙ2 reactivity (1-2 orders of magnitude below bromide) prevents competing displacement - LogP 2.90 vs 3.05 for bromo analog: greater aqueous compatibility in biphasic reactions - Solid at ambient (mp 70-72 °C) for precise stoichiometric dispensing - 17.3% mass efficiency gain over bromo analog in pilot-scale campaigns

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
Cat. No. B8688535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(3-Chloropropoxy)phenyl]ethanone
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OCCCCl
InChIInChI=1S/C11H13ClO2/c1-9(13)10-3-5-11(6-4-10)14-8-2-7-12/h3-6H,2,7-8H2,1H3
InChIKeyBQAYBWFOJLQHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(3-Chloropropoxy)phenyl]ethanone – Key Building Block


1-[4-(3-Chloropropoxy)phenyl]ethanone (CAS 91427-23-5), also known as 4′-(3′-chloropropoxy)acetophenone, is a bifunctional aryl ketone of molecular formula C₁₁H₁₃ClO₂ and molecular weight 212.67 g/mol . It belongs to the class of para-substituted acetophenone ethers and features a terminal alkyl chloride on a three-carbon linker, which serves as a synthetic handle for nucleophilic displacement or further elaboration . The compound is solid at ambient temperature (mp 70–72 °C) with a calculated LogP of 2.90, placing it in a moderate lipophilicity range suitable for multi-step synthetic sequences . It is commercially catalogued as a building block with purities ≥95–97% and is typically accompanied by batch-specific QC data (NMR, HPLC, GC) .

Why 1-[4-(3-Chloropropoxy)phenyl]ethanone Cannot Be Swapped


Closely related para-alkoxyacetophenones differ in the terminal leaving group (Cl vs. Br), linker length, or the absence of the alkoxy chain altogether, and these variations translate into measurable differences in LogP, molecular weight, leaving-group reactivity, and physical handling properties that directly impact synthetic outcomes . The chloro-substituted compound exhibits a lower LogP (2.90) than its bromo analog (3.05), implying greater aqueous compatibility in biphasic reactions, while the chloride leaving group provides attenuated reactivity relative to bromide, which can be exploited for chemoselective transformations . The following quantitative guide maps the specific dimensions where these differences produce verifiable selection consequences.

1-[4-(3-Chloropropoxy)phenyl]ethanone – Differentiation Evidence vs. Analogs


Lipophilicity Comparison: Chloro vs. Bromo Analog

The target chloro compound records a calculated LogP of 2.90, whereas the direct bromo analog 1-[4-(3-bromopropoxy)phenyl]ethanone (CAS 65623-98-5) has a LogP of 3.05 . This ΔLogP of –0.15 indicates that the chloro derivative is measurably less lipophilic, which can influence solubility in aqueous-organic biphasic systems and partitioning during chromatographic purification .

Lipophilicity Physicochemical Properties Drug Intermediate Design

Leaving-Group Reactivity: Chloride vs. Bromide

The molecular weight of the target chloro compound is 212.67 g·mol⁻¹, compared to 257.12 g·mol⁻¹ for the bromo analog—a difference of 44.45 g·mol⁻¹ (20.9% higher for the bromo derivative) . In nucleophilic displacement reactions, the chloride leaving group is approximately 10–100× less reactive than bromide under typical Sₙ2 conditions, enabling chemoselective alkylation in the presence of other electrophilic centers [1].

Nucleophilic Substitution Leaving Group Reaction Selectivity

Physical Handling: Chloro Derivative vs. Hydroxy Parent

The target compound is a crystalline solid with a reported melting point of 70–72 °C, which is approximately 38 °C lower than that of its synthetic precursor 4′-hydroxyacetophenone (CAS 99-93-4; mp 109–111 °C) [1]. The introduction of the 3-chloropropoxy chain substantially depresses the melting point, reflecting weaker intermolecular hydrogen bonding and increased conformational flexibility (5 rotatable bonds vs. 1 in the parent).

Melting Point Physical Form Laboratory Handling

Purity and Batch QC Documentation

Commercial suppliers of 1-[4-(3-chloropropoxy)phenyl]ethanone routinely provide purity specifications at the >97% level and offer batch-specific analytical data packages including NMR, HPLC, and GC . For the bromo analog (CAS 65623-98-5), the highest readily available purity is typically 98% with fewer vendors providing comprehensive QC documentation . This differential in analytical transparency reduces procurement risk for the chloro compound.

Purity Specification Quality Control Procurement

Downstream Synthetic Utility: H₃ Inhibitors & Janus Glycosides

The chloropropoxy chain of the target compound has been explicitly employed as a synthetic handle in two documented contexts: (i) as an intermediate in the preparation of pyridazinone-based H₃ receptor inhibitors (US 2008/0027041 A1) [1], and (ii) as the aglycone precursor for the synthesis of 4-(3-chloropropoxy)phenyl (CPP) glycosides, a class of Janus glycosides with potential biomedical applications [2]. In contrast, the parent 4′-hydroxyacetophenone and the bromo analog lack equivalent documented use in these specific scaffold families.

Synthetic Intermediate Drug Discovery Glycosylation

1-[4-(3-Chloropropoxy)phenyl]ethanone – Application Scenarios


Synthesis of Pyridazinone-Based H₃ Receptor Inhibitors

The compound serves as a building block for the construction of pyridazinone derivatives with H₃ receptor antagonistic activity, as described in US Patent 2008/0027041 A1 . The 3-chloropropoxy side chain provides a leaving group for N-alkylation of the pyridazinone core. The defined LogP of 2.90 and solid-state handling (mp 70–72 °C) facilitate reproducible stoichiometry in this multi-step medicinal chemistry sequence.

Synthesis of CPP Glycosides for Biomedical Research

The target compound, after reduction to the corresponding phenol, has been utilized as the aglycone precursor for CPP glycoside synthesis via phase-transfer-catalyzed glycosylation . The chloride substituent is retained through the glycosylation step and serves as a latent functional handle for further derivatization, a feature that distinguishes it from the hydroxy or bromo analogs which would either lack the handle or exhibit competing reactivity.

Chemoselective Alkylation Cascades via Halide Reactivity

When a synthetic route demands a terminal halide that remains inert during an early-stage alkylation but can be activated later, the attenuated leaving-group ability of chloride relative to bromide (class-level difference of 1–2 orders of magnitude in Sₙ2 reactivity) makes the chloro compound the preferred substrate . This chemoselectivity advantage is not achievable with the bromo analog, which would undergo competing displacement.

Multi-Step Synthesis with Reduced Molecular Weight Burden

In multi-step synthetic campaigns where mass efficiency is critical, the chloro compound offers a 17.3% lower molecular weight than the bromo analog (212.67 vs. 257.12 g·mol⁻¹) . This translates to proportionally lower reagent mass for the same molar throughput, reducing shipping, storage, and waste disposal burdens in pilot-scale or production environments.

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